molecular formula C22H23N5 B2362488 3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 923243-46-3

3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2362488
CAS RN: 923243-46-3
M. Wt: 357.461
InChI Key: VXSMMTGUHKYNQY-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various studies related to its potential use in the field of medicine.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including structures similar to 3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline, have been extensively studied for their anticancer properties. For instance, a novel quinazoline derivative showed significant cytotoxic and antiproliferative activity against the HeLa human tumor cell line, suggesting potential as a cancer therapeutic agent (Ovádeková et al., 2005). Another study synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity, with some compounds displaying significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antibacterial and Antimicrobial Activity

Research has also explored the antibacterial potential of quinazoline derivatives. A study reported the synthesis of new 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives that were tested for antibacterial activities against various bacterial strains, indicating promising antibacterial properties (Zeydi et al., 2017). Similarly, another set of ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters were synthesized and showed significant antimicrobial activity, especially against Candida albicans (Antipenko et al., 2009).

H1-antihistaminic Activity

Quinazoline derivatives have been evaluated for their H1-antihistaminic activity, with several studies synthesizing novel compounds that showed significant protection against histamine-induced bronchospasm in animal models. These findings indicate the potential of these compounds as new classes of H1-antihistamines with negligible sedation effects (Alagarsamy et al., 2005; Alagarsamy et al., 2008).

Photophysical Properties

The design and synthesis of amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties have been explored for their potential applications in materials science. These compounds exhibit broad wavelength emissions and high fluorescent quantum yields, demonstrating their utility in fluorescence-based applications (Kopotilova et al., 2023).

properties

IUPAC Name

3-(3-methylphenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-15-7-5-9-17(13-15)20-22-23-21(26-12-6-8-16(2)14-26)18-10-3-4-11-19(18)27(22)25-24-20/h3-5,7,9-11,13,16H,6,8,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSMMTGUHKYNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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